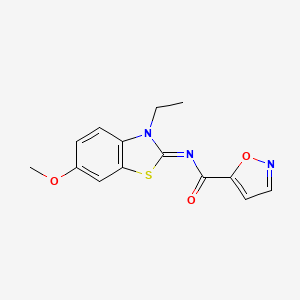

![molecular formula C11H14N4O2S2 B6574166 1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 678139-26-9](/img/structure/B6574166.png)

1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine” is a compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves several methods. One effective method is based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been proposed for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields .Applications De Recherche Scientifique

1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine has been studied extensively in the fields of medicine and science. It has been used as a chemotherapeutic agent in the treatment of various cancers, including breast, colon, and lung cancer. In addition, this compound has been used to treat HIV/AIDS, autoimmune disorders, and other viral infections. It has also been studied for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's, and for its potential role in the prevention of cardiovascular diseases.

Mécanisme D'action

Target of Action

The primary target of 1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

This compound acts as an inhibitor of PI3 kinase p110alpha . By inhibiting PI3K, it disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of cancer .

Biochemical Pathways

The compound primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival and intracellular trafficking. Disruption of this pathway can lead to changes in these cellular functions, potentially inhibiting the growth and spread of cancer cells .

Pharmacokinetics

This suggests that it can be absorbed through the digestive tract, distributed throughout the body, metabolized, and eventually excreted. The oral bioavailability also indicates that the compound can reach therapeutic levels in the body when administered orally .

Result of Action

The inhibition of PI3K by this compound can lead to the disruption of the PI3K/Akt signaling pathway . This disruption can result in changes in cellular functions such as growth, proliferation, and survival, potentially leading to the inhibition of cancer cell growth and spread .

Avantages Et Limitations Des Expériences En Laboratoire

1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be synthesized in a variety of ways. In addition, it is relatively inexpensive and readily available. However, there are some limitations associated with the use of this compound in laboratory experiments. It is not well-soluble in water, and its solubility in organic solvents is limited. In addition, it can be toxic at high concentrations.

Orientations Futures

There are a number of potential future directions for the use of 1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine. It could be used in the development of new drugs for the treatment of various diseases, including cancer and HIV/AIDS. In addition, it could be used to develop novel therapeutic strategies for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Furthermore, it could be used to develop new approaches for the prevention and treatment of cardiovascular diseases. Finally, it could be used to develop new strategies for the treatment of aging-related diseases.

Méthodes De Synthèse

1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine can be synthesized from a variety of starting materials, including aniline, phenylsulfonyl chloride, and thiophene-2-carboxylic acid. The synthesis of this compound involves a series of steps, including the formation of an aniline-phenylsulfonyl chloride adduct, followed by the reaction of the adduct with thiophene-2-carboxylic acid in the presence of a base. The reaction is then followed by the addition of a base and the formation of a piperazine ring. Finally, the product is isolated and purified using standard chromatographic techniques.

Analyse Biochimique

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-(4-methylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S2/c1-19(16,17)15-5-3-14(4-6-15)10-9-2-7-18-11(9)13-8-12-10/h2,7-8H,3-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBJGCBJDZKJDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

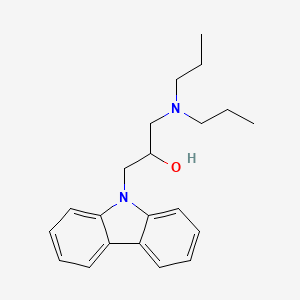

![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate](/img/structure/B6574085.png)

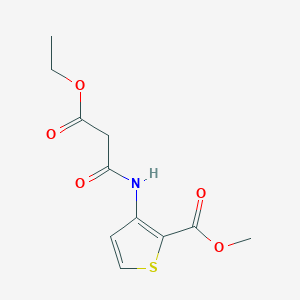

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B6574087.png)

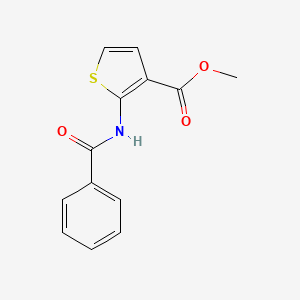

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B6574094.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-(4-chlorophenyl)acetate](/img/structure/B6574096.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B6574105.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B6574118.png)

![3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B6574136.png)

![1,3-dimethyl-7-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6574138.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine](/img/structure/B6574142.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B6574170.png)